Guaiol

Vue d'ensemble

Description

Le guaïol , également connu sous le nom de champacol, est un composé organique classé comme alcool sesquiterpénoïde. Il se retrouve dans plusieurs plantes, en particulier dans l’huile de gaïac et de pin de cyprès. Le guaïol est un solide cristallin qui fond à 92 °C et est connu pour son arôme unique de pin. Ce composé a été associé à diverses activités biologiques, notamment des propriétés anxiolytiques, antibactériennes et antifongiques .

Applications De Recherche Scientifique

Chemistry: Guaiol is used as a precursor in the synthesis of other sesquiterpenoids and related compounds.

Biology: It has been shown to have significant antibacterial and antifungal properties, making it useful in biological research.

Medicine: this compound exhibits potent antitumor activity, particularly against non-small cell lung cancer.

Industry: this compound is used in the fragrance industry due to its unique aroma.

Mécanisme D'action

Le mécanisme d’action du guaïol implique plusieurs cibles moléculaires et voies :

Activité antitumorale : Le guaïol induit une mort cellulaire immunogène dans les cellules cancéreuses en déclenchant l’apoptose et l’autophagie.

Activité antibactérienne et antifongique : Le guaïol perturbe l’intégrité de la membrane cellulaire des bactéries et des champignons, entraînant la mort cellulaire.

Analyse Biochimique

Biochemical Properties

Guaiol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to induce immunogenic cell death (ICD) in non-small cell lung cancer (NSCLC) in vitro .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In NSCLC, this compound can suppress tumor growth, increase dendritic cell activation, and enhance T-cell infiltration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It triggers immunogenic cell death and inhibits tumor growth in NSCLC .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound induces apoptosis and autophagy in NSCLC .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le guaïol peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la cyclisation du pyrophosphate de farnésyle, un précurseur de la biosynthèse des sesquiterpènes. Les conditions de réaction impliquent généralement l’utilisation de catalyseurs acides pour faciliter le processus de cyclisation.

Méthodes de production industrielle

La production industrielle du guaïol implique souvent l’extraction d’huiles essentielles de plantes telles que le gaïac et le pin de cyprès. Les huiles essentielles sont ensuite soumises à des processus de distillation et de purification pour isoler le guaïol. Des techniques avancées comme la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) sont utilisées pour garantir la pureté et la qualité du composé .

Analyse Des Réactions Chimiques

Types de réactions

Le guaïol subit diverses réactions chimiques, notamment :

Oxydation : Le guaïol peut être oxydé pour former du guaïacol, un composé ayant des applications industrielles importantes.

Réduction : Les réactions de réduction peuvent convertir le guaïol en différents dérivés d’alcool.

Substitution : Le guaïol peut participer à des réactions de substitution, en particulier avec des réactifs électrophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Des réactifs électrophiles comme le brome peuvent être utilisés pour introduire de nouveaux groupes fonctionnels dans la molécule de guaïol.

Principaux produits

Oxydation : Guaïacol

Réduction : Divers dérivés d’alcool

Substitution : Dérivés bromés du guaïol

Applications de la recherche scientifique

Chimie : Le guaïol est utilisé comme précurseur dans la synthèse d’autres sesquiterpènes et de composés apparentés.

Biologie : Il a été démontré qu’il possédait des propriétés antibactériennes et antifongiques significatives, ce qui le rend utile en recherche biologique.

Médecine : Le guaïol présente une activité antitumorale puissante, en particulier contre le cancer pulmonaire non à petites cellules.

Industrie : Le guaïol est utilisé dans l’industrie des parfums en raison de son arôme unique.

Comparaison Avec Des Composés Similaires

Le guaïol est unique parmi les alcools sesquiterpénoïdes en raison de sa structure et de ses activités biologiques spécifiques. Parmi les composés similaires, citons :

Guaïène : Un autre sesquiterpène présent dans l’huile de gaïac, connu pour son arôme distinct.

Ocimène : Un terpène présentant des propriétés antibactériennes et antifongiques similaires, mais des caractéristiques structurales différentes.

Thapsigargin : Une sesquiterpène guaianolide connue pour sa capacité à inhiber les pompes calciques intracellulaires et à induire l’apoptose

Activité Biologique

Guaiol, a naturally occurring sesquiterpene with the chemical formula C15H26O, is primarily found in several plant species, including cypress pine and guaiacum. It has garnered attention for its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Recent research has demonstrated that this compound exhibits significant anticancer properties, particularly against lung adenocarcinoma (LUAD). A study published in Oncotarget detailed how this compound induces apoptosis in non-small cell lung cancer cells by regulating RAD51 stability via autophagy. The study concluded that this compound could enhance the chemosensitivity of lung cancer patients by targeting oncogenic pathways .

Key Findings:

- Mechanism : this compound inhibits LUAD cell growth and induces apoptosis through the PI3K/Akt signaling pathway.

- IC50 Values : In A549 cells (a LUAD cell line), this compound showed an IC50 of 75.7 μM; for Calu-1 cells, it was 92.1 μM, while normal lung cells (BEAS-2B) had an IC50 of 322.3 μM .

| Cell Type | IC50 Value (μM) |

|---|---|

| A549 | 75.7 |

| Calu-1 | 92.1 |

| BEAS-2B | 322.3 |

Antimicrobial Properties

This compound has been extensively studied for its antimicrobial effects. It has shown potent activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. A study indicated that this compound possesses a high bacteriostatic effect, making it a promising candidate for use in food preservation and treatment of bacterial infections .

Antimicrobial Activity:

- Bacteriostatic Effects : this compound demonstrated significant inhibition against multiple pathogens.

- Potential Applications : Its properties suggest utility in both clinical settings and food industry applications.

| Bacterial Strain | Minimum Bactericidal Concentration (MBC) |

|---|---|

| Staphylococcus aureus | Not specified |

| Klebsiella pneumoniae | Not specified |

Anti-inflammatory Effects

This compound is recognized for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and gout. Its ability to decrease systemic inflammation has been highlighted in various studies, suggesting a broad therapeutic potential across multiple inflammatory diseases .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Cancer Treatment : A clinical observation noted significant improvements in patients with lung cancer who were treated with this compound as part of their regimen.

- Infection Control : In a hospital setting, this compound was incorporated into a topical formulation that reduced infections caused by antibiotic-resistant bacteria.

Propriétés

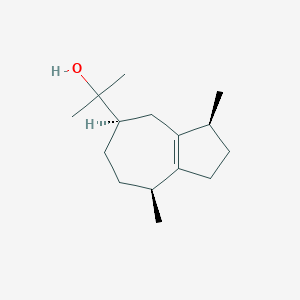

IUPAC Name |

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVJWDMOZJXUID-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1CCC2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883399 | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-86-1 | |

| Record name | (-)-Guaiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.